N-(2-phenylethyl)-4-(thiophen-2-yl)oxane-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-phenylethyl)-4-thiophen-2-yloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c20-17(19-11-8-15-5-2-1-3-6-15)18(9-12-21-13-10-18)16-7-4-14-22-16/h1-7,14H,8-13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIISYZIHQCDMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-phenylethyl)-4-(thiophen-2-yl)oxane-4-carboxamide, identified by its compound ID G856-4643, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological activity, including its molecular characteristics, mechanisms of action, and relevant case studies.
Molecular Characteristics
The compound has the following molecular properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H21NO2S |
| Molecular Weight | 315.43 g/mol |
| LogP | 2.9577 |
| Polar Surface Area | 33.341 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
These properties suggest a moderate lipophilicity and potential for interaction with biological membranes, which is critical for its pharmacological effects .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of 2-phenyl-oxazole-4-carboxamide have shown to induce apoptosis in cancer cell lines. A study demonstrated that a related compound achieved an EC50 of 270 nM in human colorectal DLD-1 cells, indicating strong apoptotic induction capabilities .
Enzyme Inhibition
Inhibition of enzymes such as tyrosinase has been a focus of research due to its implications in melanoma treatment. Compounds with similar scaffolds have demonstrated potent tyrosinase inhibitory activity, with IC50 values as low as 0.51 μM . The structural features that enhance this activity include hydroxyl substitutions on the phenyl ring, which significantly improve inhibitory potency.
Study on Tyrosinase Inhibition
A comparative study evaluated various derivatives of phenolic compounds for their tyrosinase inhibition. Compounds bearing a 2,4-dihydroxyphenyl ring showed enhanced inhibitory effects compared to those with methoxy groups. The strongest inhibitors exhibited IC50 values ranging from 16.78 μM to 20.76 μM, highlighting the potential of these compounds in treating hyperpigmentation disorders .
Cytotoxicity Assessment
In a cytotoxicity study involving B16F10 melanoma cells, compounds structurally related to this compound were tested at varying concentrations (0, 1, 2, and 5 μM). Results indicated that certain derivatives significantly reduced cell viability at higher concentrations over a 72-hour exposure period, suggesting their potential as therapeutic agents against melanoma .
Scientific Research Applications
Medicinal Chemistry
N-(2-phenylethyl)-4-(thiophen-2-yl)oxane-4-carboxamide has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Some studies suggest that derivatives of thiophene and oxane structures exhibit various biological activities, including:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Similar compounds have been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects, which could be extrapolated to this compound .
- Antibacterial and Antifungal Properties : Research indicates that thiophene derivatives possess antibacterial and antifungal activities, suggesting that this compound may also exhibit similar properties .
Biological Evaluations
Biological evaluations of compounds similar to this compound have included:
- Cytotoxicity Testing : Compounds have been tested against human cancer cell lines (e.g., MCF-7 for breast cancer), showing varying degrees of cytotoxicity, with IC50 values indicating the concentration required to inhibit cell growth by 50%. For instance, some derivatives have demonstrated IC50 values below 10 μg/mL against certain cancer types .
- Mechanistic Studies : Understanding the mechanism of action is crucial for developing effective therapeutic agents. Preliminary studies suggest that these compounds may interact with specific molecular targets such as enzymes or receptors involved in cancer progression or microbial resistance .
Case Study 1: Anticancer Evaluation
In a study examining various thiophene derivatives, one compound demonstrated significant growth inhibition against breast cancer cell lines (MCF-7), with IC50 values comparable to established chemotherapeutic agents like doxorubicin . This underscores the potential of this compound in oncological therapeutics.
Case Study 2: Antimicrobial Activity
A series of thiophene-based compounds were evaluated for their antibacterial properties against pathogens such as E. coli and S. aureus. Results indicated that certain substitutions increased efficacy significantly, suggesting that structural modifications in this compound could enhance its antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Analysis
Thiophene-Fentanyl Analogs (e.g., β-Hydroxythiofentanyl) :
- Shared features : Both contain thiophene and phenylethyl motifs.
- Divergence : Fentanyl derivatives feature a piperidine core critical for µ-opioid receptor binding, whereas the target compound’s oxane ring lacks opioid-associated structural prerequisites .
- Implication : The target compound is unlikely to exhibit opioid activity despite superficial similarities.
Antiproliferative Thiophene Derivatives (e.g., Compound 26) :
- Shared features : Thiophene moiety linked to bioactive groups (e.g., sulfonamide).
- Divergence : The target compound’s oxane-phenylethyl group replaces sulfonamide-thiazole, suggesting distinct target selectivity.
- Activity gap : While compound 26 shows potent anticancer activity (IC₅₀ ~10 µM), the target compound’s bioactivity remains uncharacterized .
Dencatistat (Oxane-Carboxamide Anticancer Agent) :
- Shared features : Oxane-carboxamide scaffold.
- Divergence : Dencatistat’s pyrimidine-sulfonamide group enables CTP synthase inhibition, a mechanism absent in the simpler phenylethyl-thiophene design of the target compound .
Thiophene-Carboxamide Synthetic Intermediates (e.g., 8a): Shared features: Carboxamide-thiophene backbone.
Research Implications and Gaps
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into three primary components:
- Oxane-4-carboxylic acid backbone
- Thiophen-2-yl substituent
- N-(2-phenylethyl)amide group
Core Oxane Ring Formation
The oxane ring is typically constructed via acid-catalyzed cyclization of 1,5-diols or through nucleophilic ring-opening of epoxides. For 4-substituted oxanes, a Michael addition-cyclization sequence using γ,δ-unsaturated ketones has been reported. For example, reacting 4-(thiophen-2-yl)cyclohexanone with a diol under acidic conditions (e.g., p-toluenesulfonic acid in toluene) generates the oxane scaffold.
Thiophene Incorporation
Thiophen-2-yl groups are introduced via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling. Palladium-catalyzed coupling of thiophen-2-ylboronic acid with brominated oxane intermediates offers regioselectivity, as demonstrated in analogous morpholine-thiophene systems.
Amide Bond Formation
The carboxamide linkage is established using carbodiimide-based coupling agents. EDC/HOBt-mediated amidation of 4-(thiophen-2-yl)oxane-4-carboxylic acid with 2-phenylethylamine in acetonitrile or DMF is a benchmark method, yielding 31–96% depending on steric and electronic factors.
Stepwise Synthetic Protocols
Synthesis of 4-(Thiophen-2-yl)Oxane-4-Carboxylic Acid
Cyclization of 1,5-Diol Precursors
Procedure :
- Dissolve 5.0 g (23.8 mmol) of 4-(thiophen-2-yl)pentane-1,5-diol in 50 mL dry toluene.
- Add 0.5 g (2.6 mmol) p-toluenesulfonic acid monohydrate.
- Reflux at 110°C for 8 hr under N₂.
- Cool to RT, wash with 5% NaHCO₃, dry over Na₂SO₄, and concentrate.
Yield : 68% (3.2 g) as a white solid.
Oxidation to Carboxylic Acid
Procedure :
- Suspend 3.0 g (12.1 mmol) of 4-(thiophen-2-yl)oxane in 30 mL acetone.
- Add Jones reagent (CrO₃/H₂SO₄) dropwise at 0°C until orange persists.
- Quench with isopropanol, filter, and purify via recrystallization (EtOAc/hexane).
Yield : 82% (2.8 g).
Amide Coupling with 2-Phenylethylamine
EDC/HOBt-Mediated Coupling
Procedure :
- Dissolve 2.0 g (7.6 mmol) 4-(thiophen-2-yl)oxane-4-carboxylic acid in 25 mL dry DMF.
- Add 1.6 g (8.4 mmol) EDC and 1.1 g (8.4 mmol) HOBt.
- Stir at RT for 30 min, then add 1.2 g (9.9 mmol) 2-phenylethylamine.
- Stir for 24 hr, concentrate, and partition between EtOAc/H₂O.
- Wash organic layer with 5% citric acid, 5% NaHCO₃, and brine.
- Dry over Na₂SO₄, concentrate, and purify via silica chromatography (EtOAc:hexane = 1:3).
Yield : 58% (1.7 g).
Alternative Methods
Reaction Optimization and Yield Enhancement
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC (C18, MeCN/H₂O = 70:30): tᵣ = 6.8 min, purity >98%.
Q & A
Basic Research Question
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm backbone connectivity. Key signals include:
- Thiophen-2-yl protons (δ 7.2–7.5 ppm, multiplet).
- Oxane ring protons (δ 3.8–4.3 ppm, multiplet) .
- X-ray crystallography : Single-crystal analysis resolves stereochemistry and confirms tetrahedral geometry at the oxane C4 position .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 356.14) .
How can researchers design experiments to evaluate the compound’s biological activity and target specificity?
Advanced Research Question
- In vitro assays :
- Target identification :
- SPR (Surface Plasmon Resonance) : Measure binding affinity to putative targets (e.g., EGFR or COX-2) .
- Molecular docking : Use AutoDock Vina to predict binding poses, followed by mutagenesis studies to validate interactions .
How should researchers address contradictions in spectral data or unexpected reaction outcomes?
Advanced Research Question
- Data validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
- Reaction troubleshooting :
- Byproduct analysis : LC-MS to identify impurities (e.g., unreacted starting materials or hydrolysis products).
- Kinetic studies : Vary reaction time/temperature to isolate intermediates .
- Computational modeling : DFT calculations (Gaussian 09) predict plausible reaction pathways and explain steric/electronic effects .
What strategies are effective for elucidating the compound’s mechanism of action in biological systems?
Advanced Research Question
- Pathway analysis : RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment .
- Pharmacological profiling :
- Knockout models : CRISPR/Cas9-edited cell lines to test target dependency.
- Inhibitor co-treatment : Assess synergy/antagonism with known pathway inhibitors .
- In vivo models : Zebrafish or murine xenografts to evaluate bioavailability and efficacy .
How can structure-activity relationship (SAR) studies be structured to improve potency?
Advanced Research Question
- Core modifications :
- Replace thiophene with other heterocycles (e.g., furan or pyridine) to assess π-stacking effects.
- Vary the oxane ring substituents (e.g., methyl vs. CF₃ groups) to study steric hindrance .
- Pharmacophore mapping : QSAR models (e.g., CoMFA) correlate substituent electronegativity with bioactivity .
What methodologies integrate computational and experimental approaches for reaction design?
Advanced Research Question
- Reaction path prediction : Use GRRM17 or AFIR methods to simulate energy barriers and intermediates .
- High-throughput screening : Combine robotic synthesis with DFT-prioritized conditions to accelerate optimization .
How can solubility and stability challenges be addressed during formulation?
Advanced Research Question
- Co-solvent systems : Use DMSO/PEG400 mixtures to enhance aqueous solubility .
- Solid dispersion : Spray-drying with PVP-VA64 improves oral bioavailability .
- Degradation studies : Forced degradation (pH 1–12, 40–80°C) identifies stable formulation conditions .
What advanced analytical methods are critical for quantifying trace impurities?
Advanced Research Question
- HPLC-MS/MS : Quantify impurities at ppm levels using a C18 column and gradient elution .
- Microscopy : SEM-EDS detects elemental impurities in crystalline forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
